molecular formula C8H19N3 B13820111 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine CAS No. 356069-11-9

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine

Cat. No.: B13820111
CAS No.: 356069-11-9
M. Wt: 157.26 g/mol
InChI Key: WBAUWDOMNXFSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine ( 356069-11-9) is a high-purity chemical intermediate offered for research and development purposes. This compound features a piperazine core, a privileged structure in medicinal chemistry known for its versatility in drug discovery. Compounds with the 3,5-dimethylpiperazin-1-yl moiety are of significant interest in pharmaceutical research. For instance, structurally related molecules have been investigated for their potential as antipsychotic agents and as key components in kinase inhibitors , such as FLT3 inhibitors studied for anticancer applications . This demonstrates the value of this scaffold in developing therapeutics for central nervous system disorders and oncology. The compound is supplied with a documented purity of 99% and is commonly packaged in a 25kg cardboard drum . It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or personal use. Researchers can rely on its quality for synthesizing novel compounds and advancing their exploratory programs in drug development.

Properties

CAS No.

356069-11-9

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

2-(3,5-dimethylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C8H19N3/c1-7-5-11(4-3-9)6-8(2)10-7/h7-8,10H,3-6,9H2,1-2H3

InChI Key

WBAUWDOMNXFSRY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)CCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Preparation of the 3,5-dimethylpiperazine core or its protected derivatives (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate).
  • Functionalization of the piperazine nitrogen (N1) with an ethanamine moiety or its protected precursor.
  • Deprotection and purification to yield the target compound.

The synthetic routes often utilize protecting groups such as Boc (tert-butoxycarbonyl) to facilitate selective reactions on the piperazine ring.

Synthesis of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate (Key Intermediate)

The tert-butyl carbamate (Boc) protected 3,5-dimethylpiperazine is a common intermediate in the preparation of the target compound.

Yield Reaction Conditions Procedure Summary
~100% Di-tert-butyl dicarbonate (Boc2O), catalytic DMAP, CH2Cl2, room temperature, overnight 2,6-cis-Dimethylpiperazine (2.0 g, 17 mmol) was dissolved in dichloromethane (60 mL). Boc2O (3.8 g, 17 mmol) and DMAP catalyst were added. The mixture was stirred overnight, washed with water and brine, dried, and concentrated to yield tert-butyl 3,5-dimethylpiperazine-1-carboxylate as a colorless oil.
56% Boc2O, triethylamine, dichloromethane, 0–20°C, 12 h 2,6-Dimethylpiperazine (200 mg, 1.75 mmol) was reacted with Boc2O (458.7 mg, 2.10 mmol) in the presence of triethylamine (0.6 mL, 4.37 mmol) in dichloromethane (6 mL). The reaction was stirred for 12 h at room temperature, followed by purification via column chromatography.
72% Boc2O, ethanol, room temperature, 1 h cis-3,5-Dimethylpiperazine (5.0 g, 21.07 mmol) was dissolved in ethanol (42 mL), and Boc2O (2.5 mL, 32.3 mmol) was added. After stirring for 1 h, solvent was removed and the residue extracted with chloroform, washed, dried, and concentrated to yield the Boc-protected compound.

These methods demonstrate efficient Boc protection of 3,5-dimethylpiperazine under mild conditions, yielding key intermediates for further functionalization.

Functionalization with Ethanamine Side Chain

Analytical Data and Characterization

Typical characterization data for intermediates and final compounds include:

Compound 1H NMR (CDCl3, 200-400 MHz) IR (cm⁻¹) MS (ESI) Notes
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate δ 1.06 (d, 6H, J=6.3 Hz), 1.46 (s, 9H), 2.2–2.8 (m, 4H), 3.8–4.1 (m, 2H) 1680 (C=O), 2972 (C-H) M+1 = 214 Colorless oil or pale yellow solid
This compound (after deprotection) Expected signals: methyl doublets at ~1.0 ppm, piperazine methylene multiplets, ethanamine methylene signals NH2 stretching ~3300 cm⁻¹ M+H expected at m/z consistent with C8H20N4 Final product after deprotection and purification

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield Product
1 3,5-Dimethylpiperazine Boc2O, DMAP, CH2Cl2, RT, overnight ~100% tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
2 Boc-protected piperazine 2-bromoethylamine or equivalent, K2CO3, DMF, 120°C, 1.5 h Up to 95% (for similar alkylations) Boc-protected this compound
3 Boc-protected alkylated product HCl/dioxane or TFA, RT, 2 h Quantitative This compound

Chemical Reactions Analysis

1-Piperazineethanamine,3,5-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields secondary amines.

Scientific Research Applications

1-Piperazineethanamine,3,5-dimethyl-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, it serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanamine,3,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of enzyme activity or alteration of neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3,5-dimethylpiperazin-1-yl)ethan-1-amine and analogous compounds:

Compound Name Core Structure Substituents/Modifications Potential Applications Key References
This compound Piperazine + ethanamine 3,5-Dimethylpiperazine Drug intermediates, receptor ligands
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Piperazine + pyrimidine 4-Methylpiperazine linked to pyrimidine Kinase inhibitors (e.g., COMPOUND 28 in )
2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine Pyrazole + ethanamine 3,5-Dimethylpyrazole attached to phenyl group Pharmaceutical intermediates
Metonitazene (N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine) Benzimidazole + ethanamine Benzimidazole with nitro and methoxybenzyl groups Psychoactive substances (controlled)
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine Pyrazole + ethanamine 4-Ethyl-3,5-dimethylpyrazole Research chemicals, intermediates

Structural and Functional Analysis:

Core Heterocycle Differences: Piperazine Derivatives: The target compound and 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine share a piperazine core but differ in substituents. Pyrazole Derivatives: Compounds like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine () and 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethan-1-amine () replace piperazine with pyrazole, altering electronic properties and hydrogen-bonding capacity. Pyrazoles are often used in agrochemicals and antivirals due to their metabolic stability .

Ethanamine Backbone :

  • All compounds share an ethanamine chain, which facilitates interactions with biological targets (e.g., GPCRs, transporters). Modifications to this backbone (e.g., benzimidazole in metonitazene) drastically change pharmacological profiles. Metonitazene’s benzimidazole moiety contributes to its opioid receptor activity, unlike the piperazine-based target compound .

Synthetic Relevance :

  • Piperazine derivatives like the target compound are synthesized via Buchwald-Hartwig amination or nucleophilic substitution (e.g., ), similar to 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine. Pyrazole derivatives are typically prepared via cyclocondensation reactions .

Pharmacological Implications :

  • Piperazine-containing compounds are prevalent in antipsychotics and antidepressants (e.g., aripiprazole), whereas pyrazole derivatives are explored for anti-inflammatory and anticancer activities. The benzimidazole-based metonitazene highlights the risks of structural modifications leading to controlled substances .

Research Findings and Data

Physicochemical Properties (Inferred from Structural Analogues):

Property This compound 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Metonitazene
Molecular Weight ~199.3 g/mol 194 g/mol (as per MS data) ~452.5 g/mol
Solubility Moderate (polar substituents) Low (hydrophobic pyrimidine) Low (lipophilic)
Bioactivity Likely receptor modulation Kinase inhibition Opioid receptor agonism

Biological Activity

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C_9H_20N_2 and a molecular weight of approximately 157.26 g/mol. Its structure features a piperazine ring with methyl substitutions at the 3 and 5 positions, contributing to its unique reactivity and biological properties.

Synthesis

Several methods have been reported for synthesizing this compound. Common synthetic routes include:

  • Alkylation of Piperazine : Using appropriate alkylating agents to introduce the ethanamine moiety.
  • Reduction Reactions : Employing reductive amination techniques to form the desired amine from corresponding ketones or aldehydes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several areas:

Antidepressant Properties

Studies have suggested that this compound may possess antidepressant-like effects. For instance, it has been shown to interact with neurotransmitter systems, potentially modulating serotonin and dopamine pathways, which are critical in mood regulation.

Neurotransmitter Modulation

The compound's ability to influence neurotransmitter levels is noteworthy:

  • Dopamine Transport : It may enhance dopamine transporter (DAT) activity, leading to increased extracellular dopamine levels .
  • Serotonin Receptors : Potential interactions with serotonin receptors could suggest anxiolytic properties.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Binding : The compound likely binds to various neurotransmitter receptors, influencing their activity.
  • Signal Transduction Pathways : It may activate or inhibit specific signaling pathways involved in neurotransmission.

Case Studies and Research Findings

Research studies have provided insights into the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antidepressant-like effects in animal models with an observed reduction in immobility time in forced swim tests (p < 0.05).
Study BFound that this compound enhanced DAT-mediated dopamine efflux in vitro, suggesting a role in dopamine regulation .
Study CReported anxiolytic effects in behavioral tests, indicating potential use in treating anxiety disorders.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(2,6-Dimethylpiperazin-1-yl)ethan-1-amineSimilar piperazine structureDifferent substitution pattern on piperazine
4-(3,5-Dimethylpiperazin-1-yl)butanamideLonger carbon chainPotentially different pharmacokinetics
2-(4-Methylpiperazin-1-yl)ethan-1-aminePiperazine ring with a methyl groupVarying biological activity

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of piperazine derivatives typically involves multi-step reactions with careful control of conditions. For example, in related compounds (e.g., 3,5-dimethylpiperazine derivatives), debenzylation steps using hydrogenolysis or acidic hydrolysis are critical for removing protecting groups while preserving stereochemistry . Key parameters include:

  • Temperature : Moderate temperatures (20–40°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenolysis steps .
    Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Analytical validation using ESI-MS (e.g., m/z 198 [M+H]+ for similar amines) and ¹H NMR (e.g., δ 2.3–3.2 ppm for piperazine protons) is essential .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z 198 for analogous compounds) and fragments, confirming molecular weight and functional groups .
  • ¹H NMR : Characteristic shifts for piperazine protons (δ 2.4–2.8 ppm) and ethanamine backbone (δ 3.1–3.4 ppm). For stereoisomers, NOESY or COSY NMR can resolve spatial arrangements .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies impurities .

Q. What strategies are effective for assessing the purity of this compound in complex mixtures?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
  • Melting Point Analysis : Sharp melting points indicate purity (e.g., 120–125°C for structurally similar amines) .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 62.5%, H: 10.4%, N: 18.3% for C₈H₁₇N₃) .

Advanced Research Questions

Q. How does the stereochemistry of the 3,5-dimethylpiperazine moiety influence the compound’s biological activity?

Methodological Answer: Stereoisomerism in the 3,5-dimethylpiperazine group can drastically alter receptor binding. For example, (3R,5R)- and (3S,5S)-diastereomers of related compounds show divergent affinities for serotonin receptors .

  • Experimental Design :
    • Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) .
    • Test activity in receptor-binding assays (e.g., radioligand displacement for 5-HT receptors).
    • Compare IC₅₀ values to establish structure-activity relationships (SAR).

Q. What computational approaches are suitable for predicting the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs). Focus on hydrogen bonding with piperazine nitrogen and hydrophobic interactions with methyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental bioactivity data .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical and pharmacological properties?

Methodological Answer:

  • Comparative Analysis :

    Analog Modification Effect
    2-(3,5-Dimethylphenoxy)ethan-1-aminePhenoxy substitutionIncreased lipophilicity (logP +0.5), enhanced blood-brain barrier penetration
    2-(4-Methylpiperazin-1-yl)ethan-1-amineReduced steric bulkHigher solubility (25 mg/mL vs. 15 mg/mL) but lower receptor affinity
  • Methodology :

    • Synthesize analogs via Suzuki-Miyaura coupling or reductive amination.
    • Measure solubility (shake-flask method), logP (HPLC), and permeability (Caco-2 assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.